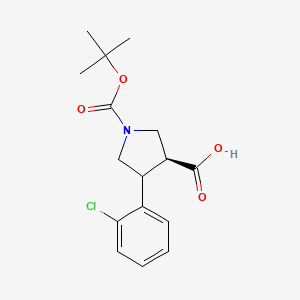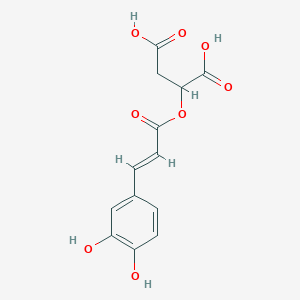![molecular formula C8H9N5 B1148945 N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide CAS No. 1314903-74-6](/img/new.no-structure.jpg)
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide is a chemical compound with the molecular formula C₈H₉N₅. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide typically involves the reaction of benzotriazole with methylating agents under controlled conditions. One common method includes the use of sodium metabisulfite in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted triazole compounds .
Aplicaciones Científicas De Investigación
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized as a corrosion inhibitor and in the production of advanced materials
Mecanismo De Acción
The mechanism of action of N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity. This mechanism is crucial for its antimicrobial, antifungal, and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but different functional groups.
N-Methyl-1H-benzotriazole: A closely related compound with a methyl group attached to the triazole ring.
1H-Benzotriazole-1-carboximidamide: Another derivative with a carboximidamide group.
Uniqueness
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide stands out due to its unique combination of a methyl group and a carboximidamide group on the triazole ring. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1314903-74-6 |
|---|---|
Fórmula molecular |
C8H9N5 |
Peso molecular |
175.19056 |
Sinónimos |
N-Methyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)




